molecular formula C15H19N3O3 B11803300 Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11803300
M. Wt: 289.33 g/mol
InChI Key: JRXDQDFVNWVQIL-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a benzyloxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyloxyethyl side chain and the amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxyethyl side chain and the amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 4-amino-1-(2-(benzyloxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate include:

    4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a similar benzyloxy group.

    4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: A nitrogen-rich compound with a similar pyrazole ring structure.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the benzyloxyethyl side chain and the amino group provides opportunities for further chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 4-amino-5-methyl-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-11-13(16)14(15(19)20-2)18(17-11)8-9-21-10-12-6-4-3-5-7-12/h3-7H,8-10,16H2,1-2H3

InChI Key

JRXDQDFVNWVQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C(=O)OC)CCOCC2=CC=CC=C2

Origin of Product

United States

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